(R)-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine
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Overview
Description
®-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine is an organic compound that belongs to the class of amines This compound features a pyridine ring substituted with a chlorine atom and a methyl group, along with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-methylpyridine.
Alkylation: The pyridine derivative undergoes alkylation with an appropriate alkylating agent to introduce the ethanamine side chain.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
®-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylpyridine: The starting material for the synthesis of ®-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine.
1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine: The racemic mixture before resolution.
Other Pyridine Derivatives: Compounds with similar structures but different substituents.
Uniqueness
®-1-(2-Chloro-6-methylpyridin-4-yl)ethan-1-amine is unique due to its specific substitution pattern and chirality, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C8H11ClN2 |
---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
(1R)-1-(2-chloro-6-methylpyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-5-3-7(6(2)10)4-8(9)11-5/h3-4,6H,10H2,1-2H3/t6-/m1/s1 |
InChI Key |
KECCEDKSISRSKD-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=CC(=CC(=N1)Cl)[C@@H](C)N |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(C)N |
Origin of Product |
United States |
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